Allamandicin

Übersicht

Beschreibung

Vorbereitungsmethoden

The preparation of allamandicin involves several steps of chemical synthesis. The process typically starts with the extraction of the compound from the roots of Allamanda cathartica using solvents such as hexane . The extracted compound is then purified through a series of chromatographic techniques, including gas chromatography-mass spectrometry . The industrial production of this compound focuses on optimizing the extraction efficiency and simplifying the purification steps to ensure a clean and pollution-free process .

Analyse Chemischer Reaktionen

Allamandicin undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one functional group with another.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antiarrhythmic Therapy

Allamandicin has been primarily studied for its efficacy in treating cardiac rhythm disorders. Its mechanism of action involves modulation of ion channels, particularly sodium channels in cardiac cells, which is crucial for managing arrhythmias. The compound has shown effectiveness in:

- Preventing Paroxysmal Atrial Fibrillation : this compound is classified among class 1C antiarrhythmic drugs and is noted for its ability to prevent episodes of paroxysmal atrial fibrillation.

- Managing Supraventricular Tachycardias : Clinical studies have demonstrated that allapinin significantly inhibits rapid retrograde pathways, providing effective management of this condition without adversely affecting the atrioventricular node.

Case Study Example : In a clinical setting, patients with paroxysmal supraventricular tachycardia treated with allapinin experienced a marked reduction in episodes, highlighting its therapeutic potential.

Chemical Properties and Mechanism of Action

This compound’s molecular structure consists of a diterpene framework characterized by four fused rings. The specific arrangement of functional groups enhances its biological activity. Key points include:

- Synthesis : The extraction of this compound from Allamanda cathartica typically employs solvents like ethanol or methanol to isolate active components.

- Mechanism : The compound's antiarrhythmic effects are attributed to its ability to alter cardiac conduction properties and modulate ion channel activity, which is vital for maintaining normal heart rhythm.

Other Notable Applications

2. Antifertility Studies

Research has indicated that extracts from Allamanda cathartica can affect male fertility. In studies involving mice, treatment with aqueous extracts resulted in reversible suppression of spermatogenesis without significantly impacting overall body weight or other reproductive organ weights .

3. Toxicological Insights

While this compound has therapeutic uses, it is essential to consider its toxicological profile. Studies have shown that certain concentrations may exhibit cytotoxic effects on specific cell lines, necessitating careful evaluation for safe therapeutic use .

Summary of Applications

Wirkmechanismus

Allamandicin exerts its effects primarily through the inhibition of the enzyme tyrosinase . Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition leads to a decrease in melanin production. The molecular targets of this compound include the active site of tyrosinase, where it binds and prevents the enzyme from catalyzing the oxidation of tyrosine to melanin .

Vergleich Mit ähnlichen Verbindungen

Allamandicin is unique among iridoid lactones due to its potent tyrosinase inhibitory activity. Similar compounds include:

Glabridin: Another tyrosinase inhibitor with strong activity, often used in skin-lightening products.

Kaempferol: A flavonoid with moderate tyrosinase inhibitory activity.

Naringenin: A flavonoid with lower tyrosinase inhibitory activity compared to this compound. This compound stands out due to its higher potency and effectiveness in inhibiting tyrosinase.

Biologische Aktivität

Allamandicin, a compound isolated from the roots of Allamanda cathartica, is an iridoid lactone recognized for its notable biological activities, particularly as a tyrosinase inhibitor . This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Overview of this compound

- Chemical Classification : Iridoid lactone

- Source : Isolated from Allamanda cathartica

- Primary Biological Activity : Tyrosinase inhibition

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is significant in cosmetic applications aimed at skin whitening and treating hyperpigmentation. This compound has been identified as a potent inhibitor of this enzyme.

Research Findings

- Isolation and Identification :

- Tyrosinase Inhibitory Activity :

- Mechanism of Action :

Case Studies

- A study conducted on the extract of Allamanda cathartica demonstrated that treatment with the extract (including this compound) resulted in significant changes in sperm parameters in male mice, indicating potential effects on reproductive health. The study found that while body weight remained unchanged, epididymal weight decreased significantly, suggesting possible toxicity or hormonal disruption linked to this compound's activity .

- Another investigation highlighted that prolonged exposure to Allamanda cathartica extracts led to degenerative changes in seminiferous tubules within the testes of treated mice, further supporting concerns regarding reproductive toxicity associated with this compound .

Comparative Table of Tyrosinase Inhibitors

| Compound | Source | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | Allamanda cathartica | 8.35 | Potent inhibitor; isolated from roots |

| Glabridin | Glycyrrhiza glabra | 2.93 | Most potent among tested compounds |

| Kojic Acid | Fermented rice | 43.7 | Commonly used in cosmetics as a standard |

Eigenschaften

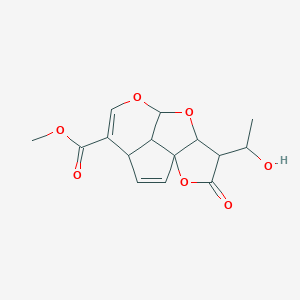

IUPAC Name |

methyl 11-(1-hydroxyethyl)-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-6(16)9-11-15(22-13(9)18)4-3-7-8(12(17)19-2)5-20-14(21-11)10(7)15/h3-7,9-11,14,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYLCIMGXGYTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966167 | |

| Record name | Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51838-83-6 | |

| Record name | Allamandicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051838836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLAMANDICIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the insecticidal potential of Allamandicin?

A1: this compound, an iridoid isolated from Allamanda cathartica Linn, exhibits potent insecticidal activity against the larvae of Pieris rapae (small white butterfly). [] Research indicates that its insecticidal activity, measured by the LC50 value (concentration lethal to 50% of the test insects), is 0.026 mg/mL. This is notably higher than the activity observed for Toosendanin (0.033 mg/mL), a known botanical insecticide used as a positive control in the study. [] This suggests this compound could be a promising candidate for developing natural insecticides.

Q2: How is this compound structurally characterized?

A2: While the provided abstracts do not specify the molecular formula, weight, or spectroscopic data for this compound, they do mention that its structure was elucidated using Mass Spectrometry (MS) and 1H Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques are commonly employed to determine the structural features of organic compounds, providing valuable information about the arrangement of atoms and functional groups within the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.